2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O4S2/c22-15-9-17(23)20-18(10-15)30-21(24-20)25(11-16-7-4-8-29-16)19(26)13-31(27,28)12-14-5-2-1-3-6-14/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTZUPWACXRHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)N(CC2=CC=CO2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of N-(benzo[d]thiazol-2-yl)acetamides, which have been extensively studied for their antitumor, anti-inflammatory, and enzyme-inhibitory activities. Below is a comparative analysis with structurally related compounds:
Key Differences
Sulfonyl vs. Thiazolidinedione: The benzylsulfonyl group in the target compound may improve aqueous solubility relative to thiazolidinedione-based analogues (e.g., GB7, GB12), which are prone to metabolic oxidation . Furan vs.
Biological Activity :
- Compounds with 4,6-difluorobenzo[d]thiazol-2-yl cores (e.g., GB7 , GB12 ) demonstrate histone deacetylase (HDAC) inhibition, suggesting the target compound may share similar mechanisms .
- Thiadiazole-thioacetamide derivatives (e.g., 6d ) exhibit potent VEGFR-2 inhibition, but the benzylsulfonyl group in the target compound may shift selectivity toward other kinases or epigenetic targets .
Synthetic Accessibility: The target compound likely requires sequential sulfonylation and alkylation steps, contrasting with thiazolidinedione derivatives synthesized via Knoevenagel condensations (e.g., GB7) .
Research Findings and Data Tables
Physicochemical Properties
| Parameter | Target Compound | GB7 | 6d |
|---|---|---|---|
| Molecular Weight | ~480 (estimated) | 504.3 | 458.4 |
| Melting Point | >250°C (inferred) | >300°C | 199–201°C |
| HPLC Purity | N/A | 95.31% | 95–98% |
| Key IR Bands | C=O (~1700 cm⁻¹), C-F (~1150 cm⁻¹) | 1743 cm⁻¹ (C=O), 1153 cm⁻¹ (C-F) | 1685 cm⁻¹ (C=O) |
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions. A common approach starts with constructing the 4,6-difluorobenzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions. The benzylsulfonyl group is introduced via nucleophilic substitution or sulfonylation reactions, while the furan-2-ylmethyl and acetamide moieties are added through alkylation or amidation steps. Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reaction temperatures maintained between 0°C and reflux, depending on the step. Catalysts like triethylamine or DMAP may enhance yields .
Q. How can researchers confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify connectivity of the benzothiazole, furan, and sulfonyl groups. For example, the fluorinated aromatic protons on the benzothiazole ring appear as doublets in the 7.5–8.5 ppm range, while the furan protons resonate at 6.2–7.3 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and isotopic patterns consistent with fluorine and sulfur .
Q. What initial biological assays are suitable for screening activity?
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported in µg/mL .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values (typically 1–50 µM for active derivatives) .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or topoisomerases, measuring inhibition at varying concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl, benzylsulfonyl) influence bioactivity?
- Fluorine Substituents: The 4,6-difluoro groups on the benzothiazole enhance lipophilicity and metabolic stability, improving membrane permeability. Fluorine’s electron-withdrawing effect also strengthens hydrogen bonding with target proteins .
- Benzylsulfonyl Group: This moiety increases binding affinity to enzymes (e.g., kinase ATP pockets) via hydrophobic and π-π interactions. Replacing benzyl with smaller alkyl groups reduces potency, as shown in SAR studies .
- Furan Methyl Group: The furan-2-ylmethyl substituent may contribute to π-stacking with aromatic residues in target proteins. Oxidizing the furan to a diketone derivative alters solubility but diminishes activity .
Q. What is the hypothesized mechanism of action?
Molecular docking simulations suggest interactions with kinase ATP-binding domains (e.g., EGFR or Aurora kinases). The sulfonyl group forms hydrogen bonds with backbone amides (e.g., Met793 in EGFR), while the benzothiazole core occupies hydrophobic pockets. Experimental validation involves:
- Kinase Inhibition Assays: Measure IC50 values against recombinant enzymes.
- Mutagenesis Studies: Introduce point mutations (e.g., T790M in EGFR) to assess resistance profiles .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy?
- Solubility and LogP: Poor aqueous solubility (logP >3) may limit bioavailability. Use shake-flask methods to measure solubility and introduce hydrophilic groups (e.g., PEGylation) .
- Metabolic Stability: Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., sulfonyl reduction). Stabilize vulnerable sites via deuteration or fluorination .
- Pharmacokinetics (PK): Conduct rodent PK studies to assess half-life (t1/2) and clearance rates. Low oral bioavailability may necessitate formulation optimization (e.g., nanoparticles) .
Q. What strategies optimize solubility without compromising activity?
- Derivatization: Introduce tertiary amines or hydroxyl groups at the acetamide’s methyl position to enhance water solubility. For example, replacing the benzylsulfonyl with a morpholinosulfonyl group increases solubility 10-fold but retains IC50 values .
- Prodrug Approach: Convert the acetamide to a phosphate ester prodrug, which hydrolyzes in vivo to release the active compound .
- Co-crystallization: Co-formulate with cyclodextrins to improve dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
